(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one
CAS No.: 929963-94-0
Cat. No.: VC7719406
Molecular Formula: C23H20BrNO5
Molecular Weight: 470.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929963-94-0 |
|---|---|
| Molecular Formula | C23H20BrNO5 |
| Molecular Weight | 470.319 |
| IUPAC Name | (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C23H20BrNO5/c1-13-8-18(26)17(12-25-4-6-28-7-5-25)23-21(13)22(27)20(30-23)11-16-10-14-9-15(24)2-3-19(14)29-16/h2-3,8-11,26H,4-7,12H2,1H3/b20-11- |
| Standard InChI Key | YXULNXMYOHFPSJ-JAIQZWGSSA-N |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCOCC5)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one, precisely describes its architecture . The molecular formula C₂₃H₂₀BrNO₅ corresponds to a molar mass of 470.3 g/mol, as computed by PubChem . The Z-configuration of the methylidene group at position 2 is critical for its spatial orientation and intermolecular interactions.
Spectroscopic and Computational Identifiers
Key identifiers include:
| Property | Value |
|---|---|
| InChI | InChI=1S/C23H20BrNO5/c1-13-8-18(26)... |
| InChIKey | YXULNXMYOHFPSJ-JAIQZWGSSA-N |
| SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)... |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)... |
The InChIKey serves as a unique digital fingerprint for database searches, while the SMILES notation aids in computational modeling .
Synthesis and Physicochemical Properties
Physicochemical Characteristics
The compound’s solubility is influenced by its hydroxy and morpholine groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The logP value, estimated at ~3.2, suggests moderate lipophilicity, favorable for membrane permeability. Thermal stability analyses (e.g., DSC) are pending, but analogous structures decompose above 200°C.
Drug Design Considerations
Target Engagement
The compound’s planar benzofuran system may intercalate DNA or inhibit topoisomerases, while the morpholine group could modulate PI3K/Akt/mTOR pathways . Docking studies with homologous structures suggest high affinity for cyclin-dependent kinases (CDK2: ΔG = -9.8 kcal/mol) .
Structure-Activity Relationships (SAR)
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Bromo substitution: Enhances electrophilicity and DNA binding .
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Morpholin-4-ylmethyl: Improves pharmacokinetics via H-bonding with targets.
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Z-configuration: Optimal steric alignment for receptor binding .
Challenges and Future Directions
Optimization Challenges
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Metabolic stability: The morpholine ring may undergo oxidative degradation, necessitating prodrug strategies.
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Synthetic complexity: Multi-step synthesis complicates large-scale production .
Research Priorities
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In vivo toxicity profiling: Acute and chronic toxicity studies in rodent models.
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Formulation development: Nanoemulsions or liposomes to enhance bioavailability.
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Mechanistic studies: Elucidate targets via CRISPR-Cas9 screening or proteomics.
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